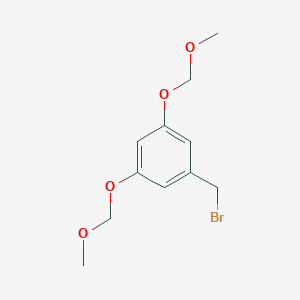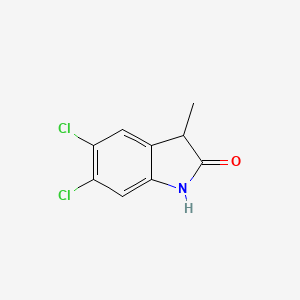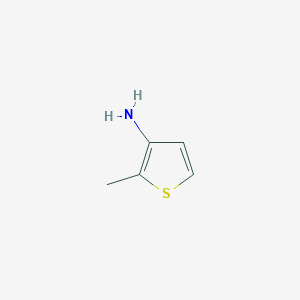![molecular formula C38H54ClN3O10S2 B3331236 [(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate CAS No. 796073-70-6](/img/structure/B3331236.png)
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate
Vue d'ensemble
Description
DM3-SMe est un dérivé de la maytansine et agit comme un inhibiteur de la tubuline. Il s'agit d'un composant cytotoxique des conjugués anticorps-médicaments, qui peuvent se lier aux anticorps par des liaisons disulfures ou des liaisons thioéthers stables. DM3-SMe présente une activité cytotoxique élevée in vitro avec une CI50 de 0,0011 nanomolaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
DM3-SMe est synthétisé par une série de réactions chimiques impliquant des dérivés de la maytansine. La synthèse implique généralement la modification de la maytansine pour introduire un groupe thiométhyle, qui permet la formation de liaisons thioéthers stables avec les anticorps .
Méthodes de production industrielle
La production industrielle de DM3-SMe implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés. Le processus comprend plusieurs étapes de purification pour éliminer les impuretés et obtenir la qualité de produit souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
DM3-SMe subit diverses réactions chimiques, notamment :
Oxydation : DM3-SMe peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir DM3-SMe en son dérivé thiol correspondant.
Substitution : DM3-SMe peut participer à des réactions de substitution où le groupe thiométhyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le dithiothréitol et la tris(2-carboxyethyl)phosphine sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines et les thiols.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés thiols.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
DM3-SMe a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de la tubuline et ses effets sur la division cellulaire.
Biologie : Employé dans la recherche sur la régulation du cycle cellulaire et l'apoptose.
Médecine : Incorporé dans les conjugués anticorps-médicaments pour la thérapie anticancéreuse ciblée.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et de systèmes d'administration de médicaments
Mécanisme d'action
DM3-SMe exerce ses effets en inhibant la polymérisation de la tubuline, ce qui perturbe la formation des microtubules nécessaires à la division cellulaire. Cette inhibition conduit à l'arrêt du cycle cellulaire et à l'apoptose. Le composé se lie à la tubuline au niveau du domaine de la vinca, empêchant l'assemblage des microtubules et conduisant finalement à la mort cellulaire .
Applications De Recherche Scientifique
DM3-SMe has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study tubulin inhibition and its effects on cell division.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Incorporated into antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems
Mécanisme D'action
DM3-SMe exerts its effects by inhibiting tubulin polymerization, which disrupts the formation of microtubules necessary for cell division. This inhibition leads to cell cycle arrest and apoptosis. The compound binds to tubulin at the vinca domain, preventing the assembly of microtubules and ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
Composés similaires
Maytansine : Le composé parent de DM3-SMe, également un inhibiteur de la tubuline.
Monométhyl auristatine E : Un autre inhibiteur de la tubuline utilisé dans les conjugués anticorps-médicaments.
Vinblastine : Un inhibiteur de la tubuline bien connu utilisé en chimiothérapie
Unicité de DM3-SMe
DM3-SMe est unique en raison de sa forte cytotoxicité et de sa capacité à former des liaisons thioéthers stables avec les anticorps, ce qui en fait un composant efficace des conjugués anticorps-médicaments. Sa liaison spécifique au domaine de la vinca de la tubuline le distingue des autres inhibiteurs de la tubuline .
Propriétés
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54ClN3O10S2/c1-21-12-11-13-29(49-9)38(47)20-28(50-36(46)40-38)23(3)34-37(5,52-34)30(51-35(45)24(4)41(6)31(43)15-14-22(2)54-53-10)19-32(44)42(7)26-17-25(16-21)18-27(48-8)33(26)39/h11-13,17-18,22-24,28-30,34,47H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22?,23-,24+,28+,29-,30+,34+,37+,38+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOIJPSIDUQDNN-UQJMXLCASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)SSC)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)SSC)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54ClN3O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
812.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796073-70-6 | |
| Record name | Maytansine, N2′-deacetyl-N2′-[4-(methyldithio)-1-oxopentyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=796073-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


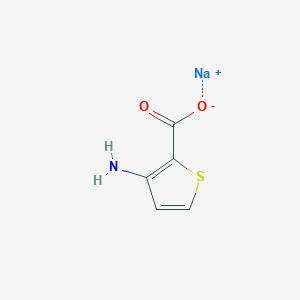
![2-[4-(5,6-Diphenylpyrazin-2-yl)oxybutoxy]acetic acid](/img/structure/B3331162.png)
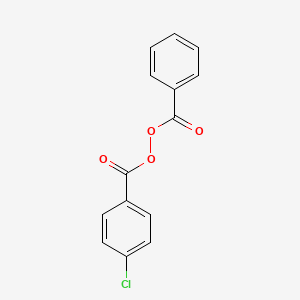
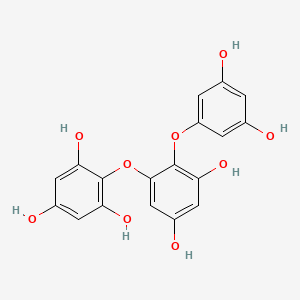

![(6S,7S)-7-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B3331204.png)
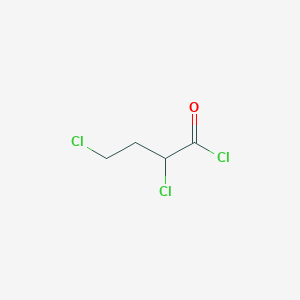
![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)

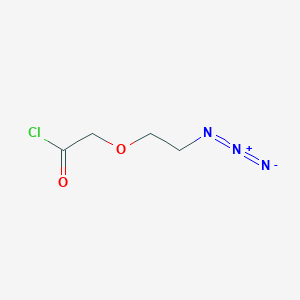
![2-Piperidinecarboxylicacid,1-[2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-,ethylester,[2R-[1(S*),2alphar,4beta]]](/img/structure/B3331250.png)
